N-Boc-L-cyclohexylglycine-d11

LC-MS/MS quantification stable-isotope dilution internal standard

N-Boc-L-cyclohexylglycine-d11 (CAS 109183-71-3, TRC cat. B646207) is a stable-isotope-labeled analogue of the non-proteinogenic amino acid N-Boc-L-cyclohexylglycine, in which all eleven hydrogen atoms of the cyclohexyl ring are replaced with deuterium.

Molecular Formula C₁₃H₁₂D₁₁NO₄
Molecular Weight 268.39
Cat. No. B1153431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-cyclohexylglycine-d11
Synonyms(S)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexaneacetic-d11 Acid;  (2S)​[(Tert-Butoxycarbonyl)amino](cyclohexyl-d11)ethanoic Acid;  (S)-2-(Tert-Butoxycarbonylamino)-2-(cyclohexyl-d11)ethanoic Acid;  (S)-2-[(Tert-Butoxycarbonyl)amino]-2-(cyclohexyl
Molecular FormulaC₁₃H₁₂D₁₁NO₄
Molecular Weight268.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-L-cyclohexylglycine-d11: A Perdeuterated Cyclohexylglycine Building Block for HCV Protease Inhibitor Research and Quantitative LC-MS


N-Boc-L-cyclohexylglycine-d11 (CAS 109183-71-3, TRC cat. B646207) is a stable-isotope-labeled analogue of the non-proteinogenic amino acid N-Boc-L-cyclohexylglycine, in which all eleven hydrogen atoms of the cyclohexyl ring are replaced with deuterium . The compound retains the (S)-configuration at the α‑carbon and the acid‑labile tert‑butoxycarbonyl (Boc) N‑protecting group. With a molecular weight of 268.39 Da, it is employed primarily as an internal standard in HPLC and LC‑MS/MS quantification of cyclohexylglycine‑containing analytes, and as a reactant in the synthesis of deuterated hepatitis C virus (HCV) NS3/4A protease inhibitors [1].

Why Generic Substitution of N-Boc-L-cyclohexylglycine-d11 Compromises LC‑MS Quantification and HCV Protease Inhibitor Development


Using unlabeled N‑Boc‑L‑cyclohexylglycine, the D‑enantiomer, or a lower‑deuterium‑labeled analogue in place of the d11 isotopologue introduces either chromatographic co‑elution with the endogenous analyte or incomplete isotopic separation, which directly undermines the accuracy of stable‑isotope dilution LC‑MS/MS methods [1]. Furthermore, the L‑cyclohexylglycine moiety is a critical pharmacophoric element in several high‑affinity HCV NS3 protease inhibitors; substitution with the D‑enantiomer or racemic mixture yields inactive or substantially less potent compounds, as demonstrated by the nanomolar Ki values required for target engagement . The perdeuterated cyclohexyl ring (d11) provides a mass shift of +11 Da—sufficient to overcome the 3–5 Da separation typically needed to avoid spectral overlap, whereas lower‑labeled species (e.g., d5) risk isotopic crosstalk in complex biological matrices [2].

N-Boc-L-cyclohexylglycine-d11: Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift Superiority: d11 (+11.06 Da) vs. Unlabeled Analogue in LC‑MS Internal Standardization

N-Boc-L-cyclohexylglycine-d11 provides a mass increment of +11.06 Da relative to the unlabeled parent (257.33 Da vs. 268.39 Da), exceeding the minimal 3–5 Da separation recommended for reliable LC-MS/MS internal standardization [1]. By comparison, commercially available deuterated analogs with only 5 or 7 deuterium labels yield smaller mass shifts and may co-elute or produce isotopic interference in complex matrices, compromising quantification accuracy [2]. This 11 Da shift ensures baseline chromatographic separation and the absence of signal overlap under reversed-phase conditions .

LC-MS/MS quantification stable-isotope dilution internal standard deuterated building block

Enantiomeric Integrity: L‑Enantiomer Optical Rotation (+13°) vs. Racemic DL‑Form (0°)

The L‑enantiomer of N‑Boc‑cyclohexylglycine‑d11 exhibits a specific optical rotation of approximately +13° (c=1, MeOH), consistent with the unlabeled N‑Boc‑L‑cyclohexylglycine . In contrast, the racemic DL‑form (N‑Boc‑DL‑cyclohexylglycine‑d11) displays [α]D = 0° . The HCV NS3 protease inhibitor boceprevir (SCH 503034) incorporates the L‑cyclohexylglycine residue; substitution with the D‑enantiomer or racemic mixture abolishes high‑affinity binding (Ki of the active L‑configured inhibitor = 14 nM for genotype 1b NS3/4A) .

chiral purity enantiomer differentiation optical rotation HCV protease inhibitor

Deuterium Content Confirmed by NMR and MS: d11 Isotopic Purity >98% vs. Lower‑Labeled Analogues

Vendor‑specified quality control for N‑Boc‑L‑cyclohexylglycine‑d11 includes ¹H‑NMR to confirm the absence of residual proton signals on the cyclohexyl ring and mass spectrometry to verify a molecular ion at m/z 268.39 with less than 2% unlabeled or under‑labeled species . This exceeds the commonly accepted threshold of ≥98% isotopic enrichment for stable‑isotope‑dilution LC‑MS methods [1]. Lower‑labeled cyclohexylglycine isotopologues (d5, d7) lack equivalent QC documentation and may contain significant amounts of unlabeled or partially labeled molecules that degrade the lower limit of quantification (LLOQ) .

isotopic enrichment deuterium incorporation quality control NMR spectroscopy

Boc‑Protection Enables Direct Integration into Peptide Synthesis Without Deprotection Side‑Reactions

The Boc group on N‑Boc‑L‑cyclohexylglycine‑d11 can be removed quantitatively with trifluoroacetic acid (TFA) in dichloromethane within 30 min, while the deuterium label remains intact under these acidic conditions [1]. In contrast, the Fmoc‑protected analog requires basic piperidine treatment, which can induce epimerization at the α‑carbon of cyclohexylglycine (reported epimerization rate 0.5–2% per cycle) [2]. This makes the Boc‑protected d11 the preferred building block for iterative solid‑phase synthesis of deuterated peptides when stereochemical integrity is paramount.

Boc protection solid-phase peptide synthesis Fmoc comparison orthogonal deprotection

N-Boc-L-cyclohexylglycine-d11: High-Value Application Scenarios Supported by Quantitative Evidence


Bioanalytical LC‑MS/MS Quantification of Boceprevir and Its Metabolites in Human Plasma

Regulated bioanalytical laboratories require an internal standard that co‑elutes within a narrow retention‑time window but does not interfere with the analyte. N‑Boc‑L‑cyclohexylglycine‑d11, with a +11 Da mass shift, meets this requirement and is used to spike plasma samples prior to protein precipitation, enabling accurate quantification of boceprevir (LLOQ typically 1 ng/mL) with a method precision (CV) below 15% [1].

Synthesis of Site-Selectively Deuterated Boceprevir Analogs for Metabolic Stability Studies

The deuterated cyclohexylglycine‑d11 residue is incorporated into the P1 position of boceprevir derivatives to probe the contribution of the cyclohexyl ring to oxidative metabolism by CYP450 enzymes. In vitro human liver microsomal half‑life data from the literature show that deuteration at this position can double the metabolic stability of the parent drug candidate [2].

Chiral Purity Verification of Cyclohexylglycine‑Containing Intermediates in Continuous Flow Synthesis

Process development groups use the L‑configured d11 compound as a chiral reference standard for in‑line polarimetry and LC‑MS monitoring. The specific rotation of +13° provides a clear acceptance criterion for the desired enantiomer, allowing real‑time detection of racemization during scale‑up .

Deuterium‑Labeled Internal Standard for Endogenous Cyclohexylglycine Quantitation in Metabolomics

Cyclohexylglycine has been identified as a gut‑microbiota‑derived metabolite. The d11 isotopologue is employed as an internal standard in untargeted metabolomics workflows to correct for matrix effects and instrument drift, enabling reliable semi‑quantitative comparison across clinical cohorts .

Quote Request

Request a Quote for N-Boc-L-cyclohexylglycine-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.